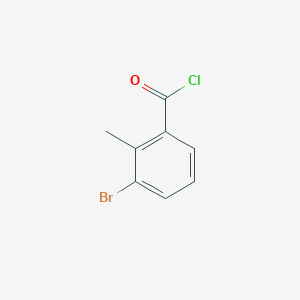

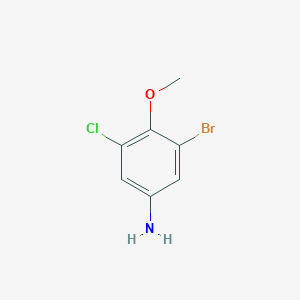

3-溴-5-氯-4-甲氧基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

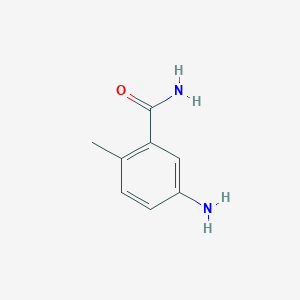

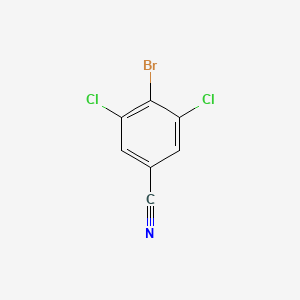

3-Bromo-5-chloro-4-methoxyaniline is a useful research compound. Its molecular formula is C7H7BrClNO and its molecular weight is 236.49 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-5-chloro-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chloro-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Palladium-Catalyzed Amination

在有机化学领域,3-溴-5-氯-4-甲氧基苯胺在钯催化的胺化反应中起着关键的中间体作用。这一过程对于从较简单的芳基卤化物和胺前体构建复杂胺类化合物至关重要,展示了该化合物在合成多样有机分子中的实用性。钯催化的胺化的多功能性突显了它在制药、农药和材料科学发展中的重要性 (Wolfe & Buchwald, 2003)。

Skraup型合成

另一个重要应用是在Skraup型合成中观察到的,3-溴-5-氯-4-甲氧基苯胺作为前体,可用于一步转化为3-溴-6-甲氧基喹啉。这些中间体进一步转化为3-溴喹啉-6-醇,这些化合物在合成具有潜在生物活性的化合物方面具有价值。这种方法展示了该化合物在创建杂环化合物中的实用性,这对于药物发现和开发至关重要 (Lamberth et al., 2014)。

治疗性抑制剂的制造

在制药制造中,3-溴-5-氯-4-甲氧基苯胺是生产治疗性钠葡萄糖协同转运蛋白2(SGLT2)抑制剂的关键中间体,这对于糖尿病治疗非常有前景。从对苯二甲酸二甲酯到所需化合物的合成途径展示了它在开发糖尿病药物中的关键作用,强调了成本效益和可扩展性 (Zhang et al., 2022)。

腐蚀抑制

从材料科学的角度来看,如N-[(3-溴-2-甲硫代苯并-5-基)亚甲基]-4-甲氧基苯胺等3-溴-5-氯-4-甲氧基苯胺衍生物已被合成并用作盐酸溶液中锌金属的腐蚀抑制剂。这种应用对于保护工业环境中的金属至关重要,展示了该化合物在制药和化学合成应用之外的多功能性 (Assad et al., 2015)。

安全和危害

3-Bromo-5-chloro-4-methoxyaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

作用机制

Target of Action

3-Bromo-5-chloro-4-methoxyaniline is a type of aniline compound . Anilines are a class of compounds that are used in the synthesis of a wide variety of substances, including dyes, drugs, and polymers . .

Mode of Action

Anilines typically act as building blocks in chemical reactions, undergoing various transformations to form complex molecules . The bromo, chloro, and methoxy groups on the aniline ring can influence the reactivity of the molecule and direct its participation in chemical reactions .

Biochemical Pathways

Anilines can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways depending on the context of their use .

Pharmacokinetics

The compound’s molecular weight (2365 g/mol) and LogP value (327450) suggest that it may have reasonable bioavailability .

Result of Action

As an aniline derivative, it may be involved in the synthesis of various bioactive compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-chloro-4-methoxyaniline. For instance, the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels . Environmental precautions should be taken to prevent the material from entering drains or water courses .

生化分析

Biochemical Properties

3-Bromo-5-chloro-4-methoxyaniline plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound’s interactions with enzymes such as cytochrome P450 can lead to its metabolic transformation, affecting its biochemical activity. Additionally, 3-Bromo-5-chloro-4-methoxyaniline can bind to proteins, altering their conformation and function, which may influence various biochemical pathways.

Cellular Effects

The effects of 3-Bromo-5-chloro-4-methoxyaniline on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 3-Bromo-5-chloro-4-methoxyaniline can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways . These interactions can result in changes in cell function, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 3-Bromo-5-chloro-4-methoxyaniline exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, the compound may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity . These molecular interactions can lead to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Bromo-5-chloro-4-methoxyaniline in laboratory settings are important factors that influence its temporal effects. Over time, the compound may undergo chemical degradation, leading to the formation of byproducts that can affect its biological activity. In vitro and in vivo studies have shown that prolonged exposure to 3-Bromo-5-chloro-4-methoxyaniline can result in changes in cellular function, including alterations in cell viability and metabolic activity . These temporal effects are crucial for understanding the long-term impact of the compound on biological systems.

Dosage Effects in Animal Models

The effects of 3-Bromo-5-chloro-4-methoxyaniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage. These findings highlight the importance of dosage optimization in experimental studies involving 3-Bromo-5-chloro-4-methoxyaniline.

Metabolic Pathways

3-Bromo-5-chloro-4-methoxyaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites with distinct biochemical properties. The interaction of 3-Bromo-5-chloro-4-methoxyaniline with metabolic enzymes can also influence the levels of other metabolites, affecting overall metabolic flux.

Transport and Distribution

The transport and distribution of 3-Bromo-5-chloro-4-methoxyaniline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cell, 3-Bromo-5-chloro-4-methoxyaniline can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert biological effects.

Subcellular Localization

The subcellular localization of 3-Bromo-5-chloro-4-methoxyaniline is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . This subcellular distribution can influence the compound’s activity and function, as it may interact with different biomolecules in distinct cellular environments.

属性

IUPAC Name |

3-bromo-5-chloro-4-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXWSRHXXCULNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603305 |

Source

|

| Record name | 3-Bromo-5-chloro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84972-58-7 |

Source

|

| Record name | 3-Bromo-5-chloro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)